molecular formula C9H18O B15244989 2-(2-Methylpropyl)oxane CAS No. 17912-11-7

2-(2-Methylpropyl)oxane

Cat. No.: B15244989
CAS No.: 17912-11-7
M. Wt: 142.24 g/mol
InChI Key: DGTFZOUSVFPLJH-UHFFFAOYSA-N
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Description

2-Isobutyltetrahydro-2H-pyran is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom. This compound is notable for its structural motif, which is present in many natural products and synthetic intermediates. It is often used in the fragrance industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isobutyltetrahydro-2H-pyran can be synthesized through various methods. One common approach is the Prins cyclization reaction, which involves the condensation of an aldehyde with an unsaturated alcohol. For instance, the reaction between isovaleraldehyde and isoprenol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid can yield 2-isobutyltetrahydro-2H-pyran .

Industrial Production Methods: In industrial settings, the synthesis of 2-isobutyltetrahydro-2H-pyran often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or Brønsted acids are commonly used to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyltetrahydro-2H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, often using reagents like sodium hydride or lithium diisopropylamide.

Major Products: The major products formed from these reactions include various substituted tetrahydropyrans, lactones, and alcohols .

Scientific Research Applications

2-Isobutyltetrahydro-2H-pyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isobutyltetrahydro-2H-pyran involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, altering their activity and affecting metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence enzyme catalysis and other biochemical processes .

Comparison with Similar Compounds

    2H-Pyran: A simpler analog with similar reactivity but lacking the isobutyl group.

    Tetrahydropyran: Another related compound, often used as a solvent and in organic synthesis.

    2-Pyrone: A structurally similar compound with different reactivity due to the presence of a carbonyl group.

Uniqueness: 2-Isobutyltetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isobutyl group enhances its hydrophobicity and influences its reactivity compared to simpler pyran derivatives .

Properties

CAS No.

17912-11-7

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-(2-methylpropyl)oxane

InChI

InChI=1S/C9H18O/c1-8(2)7-9-5-3-4-6-10-9/h8-9H,3-7H2,1-2H3

InChI Key

DGTFZOUSVFPLJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCCCO1

Origin of Product

United States

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